molecular formula C13H11BrZn B6307398 (Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF CAS No. 1379583-54-6

(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF

Cat. No. B6307398
CAS RN: 1379583-54-6
M. Wt: 312.5 g/mol
InChI Key: BJSPMLYWNGXINZ-UHFFFAOYSA-M
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Description

(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF is a zinc-based organometallic compound used in research and lab experiments. It has a wide range of applications in different scientific fields, such as organic synthesis, catalysis, and biochemistry. The compound is a colorless, crystalline solid that has a melting point of 176-177°C and is soluble in THF and other organic solvents. It is a versatile reagent and can be used in a variety of syntheses, such as the synthesis of amines, alcohols, and aldehydes. The compound is readily available in many chemical suppliers and can be stored in a cool, dry place.

Scientific Research Applications

Homocoupling of Aryl Halides

In a study, the nickel catalyst prepared in THF was effective for the homocoupling of aryl chlorides, bromides, and iodides to produce biaryls and bipyridines. This method offers a simple access to novel derivatives of biaryls and bipyridines (Iyoda et al., 1990).

Synthesis of Zinc Complexes

The synthesis and characterization of a zinc(II) complex involving 2,2′-biphenyl-4,4′-dicarboxylate and 2,2′-Bis(imidazol-1-ylmethyl)-biphenyl as ligands are notable. This complex, formed in a hydrothermal reaction in THF, has been studied for its fluorescent properties and potential applications in photodynamic therapy (Xie et al., 2016).

Catalytic Studies for Polymerization

Mono-aluminum, di-magnesium, and tri-zinc complexes coordinated by a Biphen ligand in THF have been synthesized and characterized for their potential in ring-opening polymerization of cyclic esters (Li et al., 2012).

Lithium, Zinc, Aluminium, and Titanium Binolate Complexes

Research on the reaction of racemic biphenolate with different metals, including zinc, in THF has led to the development of various complexes with potential applications in lactide polymerization (Chisholm et al., 2003).

Synthesis of Functionalized 1,2-Dihydroisoquinolines

A multicomponent one-pot reaction involving zinc in THF has been described for the efficient synthesis of functionalized 1,2-dihydroisoquinolines (Gao & Wu, 2007).

properties

IUPAC Name

bromozinc(1+);1-methanidyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSPMLYWNGXINZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF

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